molecular formula C10H14ClN B1582821 N-(2-Chloroethyl)-N-ethylaniline CAS No. 92-49-9

N-(2-Chloroethyl)-N-ethylaniline

Cat. No.: B1582821
CAS No.: 92-49-9
M. Wt: 183.68 g/mol
InChI Key: DBDNQNARCHWMSP-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-ethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloroethyl group and an ethyl group attached to the nitrogen atom of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chloroethyl)-N-ethylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of aniline attacks the carbon atom of the chloroethyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: New derivatives with various functional groups replacing the chloroethyl group.

Scientific Research Applications

N-(2-Chloroethyl)-N-ethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-ethylaniline involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This can result in the inhibition of DNA replication and protein synthesis, leading to cytotoxic effects. The compound’s ability to form such covalent bonds makes it a potential candidate for use in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

    N-(2-Chloroethyl)-N-phenylaniline: Contains a phenyl group instead of an ethyl group.

    N-(2-Chloroethyl)-N-cyclohexylaniline: Contains a cyclohexyl group instead of an ethyl group.

Uniqueness

N-(2-Chloroethyl)-N-ethylaniline is unique due to its specific combination of chloroethyl and ethyl groups attached to the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-chloroethyl)-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14ClN/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDNQNARCHWMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052615
Record name N-(2-Chloroethyl)-N-ethylaniline
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Molecular Weight

183.68 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [HSDB]
Record name N-Ethyl-N-(2-chloroethyl)aniline
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Boiling Point

251-253 °C
Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Solubility

SOL IN HOT ALCOHOL
Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Color/Form

NEEDLES FROM ALCOHOL

CAS No.

92-49-9
Record name N-(2-Chloroethyl)-N-ethylbenzenamine
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Record name N-Ethyl-N-(2-chloroethyl)aniline
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Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-
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Record name N-(2-Chloroethyl)-N-ethylaniline
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Record name N-(2-chloroethyl)-N-ethylaniline
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Record name N-(2-CHLOROETHYL)-N-ETHYLANILINE
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Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Melting Point

45.5-46.5 °C
Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

2-(N-ethyl-N-phenylamino)ethanol (10 g, 60 mmol) in CH2Cl2 (150 mL) was reacted with SOCl2 (8.8 mL, 121 mmol). The mixture was heated to reflux for one hour and quenched. The solvent was evaporated and the residue was purified by silica gel column chromatography to provide intermediate 3a (5.54 g, 30 mmol, 50%) as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ 7.28 (m, 2H), 6.74 (m, 3H), 3.65 (m, 4H), 3.46 (q, J=7.2 Hz, 2H), 1.22 (t, J=7.2 Hz, 3H); HRMS (ESI, positive) m/z calcd. for C10H15ClN [M+H]+: 184.0893, found: 184.0836.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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